molecular formula C10H12ClFN2 B13329195 (S)-3-Chloro-2-fluoro-4-(pyrrolidin-2-yl)aniline

(S)-3-Chloro-2-fluoro-4-(pyrrolidin-2-yl)aniline

Cat. No.: B13329195
M. Wt: 214.67 g/mol
InChI Key: NKFVATLGKUHBLK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-Chloro-2-fluoro-4-(pyrrolidin-2-yl)aniline” is a chiral organic compound with the following structural formula:

This compound\text{this compound} This compound

It belongs to the class of anilines, which are aromatic amines containing an amino group (-NH₂) attached to a benzene ring. The stereochemistry (S) indicates the absolute configuration of the chiral center.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:

    Fluorination: Fluorination of aniline with a suitable fluorinating agent (e.g., N-fluorobenzenesulfonimide) yields 2-fluoroaniline.

    Chlorination: The 2-fluoroaniline is then chlorinated using a chlorinating agent (e.g., thionyl chloride) to introduce the chlorine atom.

    Pyrrolidine Ring Formation: The chlorinated intermediate is reacted with pyrrolidine to form the pyrrolidinyl group.

Industrial Production:: Industrial-scale production typically involves optimized and efficient synthetic routes. specific proprietary methods may vary among manufacturers.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the aniline nitrogen or the pyrrolidine nitrogen.

    Reduction Reactions: Reduction of the nitro group (if present) to the corresponding amine can be achieved using reducing agents like hydrogen and palladium.

    Oxidation Reactions: Oxidation of the aniline moiety can yield various products, such as nitroso compounds or azo derivatives.

Common Reagents and Conditions::

    Fluorination: N-fluorobenzenesulfonimide, acetonitrile, room temperature.

    Chlorination: Thionyl chloride, chloroform, reflux.

    Pyrrolidine Ring Formation: Pyrrolidine, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its structural features.

    Agrochemicals: Some derivatives exhibit pesticidal properties.

    Materials Science: It can be used in the synthesis of functional materials.

Mechanism of Action

The exact mechanism of action depends on the specific application. For potential drugs, it could involve interactions with specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While there are no direct analogs with the same substituents, similar anilines and pyrrolidines exist. the unique combination of chlorine, fluorine, and pyrrolidinyl groups in “(S)-3-Chloro-2-fluoro-4-(pyrrolidin-2-yl)aniline” sets it apart.

Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

3-chloro-2-fluoro-4-[(2S)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H12ClFN2/c11-9-6(8-2-1-5-14-8)3-4-7(13)10(9)12/h3-4,8,14H,1-2,5,13H2/t8-/m0/s1

InChI Key

NKFVATLGKUHBLK-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=C(C=C2)N)F)Cl

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C=C2)N)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.